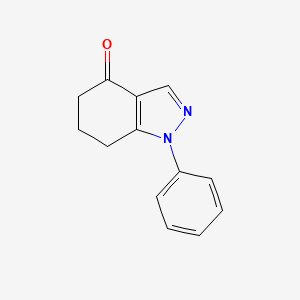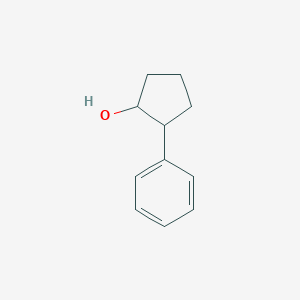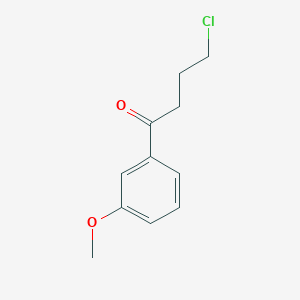
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
説明
Synthesis Analysis
The synthesis of compounds related to "4-Chloro-1-(3-methoxyphenyl)-1-oxobutane" can involve reactions of methoxyphenyl precursors with various reagents. For instance, the synthesis of 4-hydroxy-3-methoxyphenyl oxime from vanillin, hydroxylamine hydrochloric acid, and sodium hydroxide suggests that methoxyphenyl compounds can be synthesized through nucleophilic addition reactions under basic conditions . This information could be extrapolated to suggest potential synthetic routes for the target compound, possibly involving chlorination and carbonylation steps.
Molecular Structure Analysis
The molecular structure of related compounds, such as the "coplanar" polychlorinated biphenyl (PCB) derivative, provides insights into the torsional angles and planarity that could be expected in chloro- and methoxy-substituted aromatic systems . The torsion angle of 41.31(07) degrees in the PCB derivative indicates that steric hindrance and electronic effects of substituents can influence the overall molecular conformation, which is likely relevant to the structure of "this compound" as well.
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds can be inferred from the reactions described in the papers. For example, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions to produce a di-enol-dione compound suggests that methoxyphenyl groups can participate in condensation reactions . Additionally, the reactions of bis-p-methoxyphenylacetylene with various nucleophiles to form different complexes indicate that methoxyphenyl compounds can undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be partially deduced from the properties of structurally similar compounds. For instance, the NMR spectral features of bis(carbethoxy)-2-aryl-4-phenyl/(4-chlorophenyl)-4-oxobutane derivatives provide information on the diastereotopic characteristics and conformational preferences of such systems . These findings suggest that the presence of chloro and methoxy substituents can significantly affect the electronic environment and, consequently, the NMR spectral properties of the compound.
科学的研究の応用
Oxidative Stress and Disease Prevention
- Antioxidant and Anti-cancer Properties : A study on 4′-geranyloxyferulic acid, a derivative with a similar structure, highlights its anti-inflammatory and anti-tumor potential. This compound showed effectiveness as a dietary colon cancer chemopreventive agent in vivo, suggesting that similar structures, like 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, may also have beneficial applications in cancer prevention and treatment (Epifano et al., 2015).
Environmental Toxicology and Remediation
Pesticide Activity and Environmental Estrogens : Methoxychlor, a pesticide with estrogenic activity, has been studied for its effects on fertility and development, highlighting the importance of understanding the environmental impact of similar chlorinated compounds. This research underscores the need for thorough environmental and health assessments of such chemicals (Cummings, 1997).
Pollutant Remediation : Research into the remediation of polychlorinated biphenyls (PCBs) in contaminated soils and sediments offers insights into potential applications of similar compounds in environmental cleanup efforts. Various methods, including microbial degradation and chemical treatments, have been explored for their effectiveness in removing or neutralizing hazardous substances (Jing et al., 2018).
Biochemical Research and Applications
- Lipid Peroxidation and Disease Mechanisms : The study of 4-hydroxynonenal, a product of lipid peroxidation, provides a model for understanding the biochemical pathways involved in cellular damage and disease processes. This research can inform the development of therapeutic strategies to mitigate oxidative stress-related conditions, potentially relevant to the study of compounds like this compound (Žarković, 2003).
Pharmacological Applications
- Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, another compound with similar bioactivity potential, has been extensively reviewed for its diverse pharmacological roles, including antioxidant, antibacterial, and anti-inflammatory effects. This suggests a possible research direction into the pharmacological applications of this compound (Naveed et al., 2018).
特性
IUPAC Name |
4-chloro-1-(3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBLOHOCUJMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444726 | |
| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258882-48-3 | |
| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




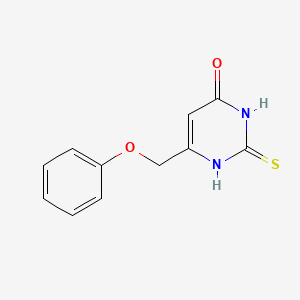
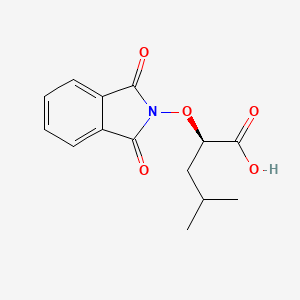
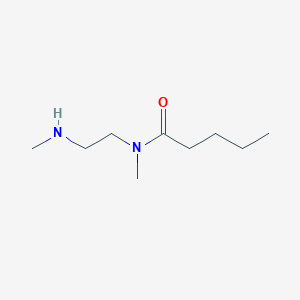
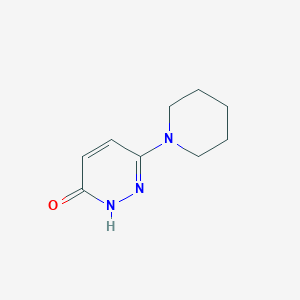
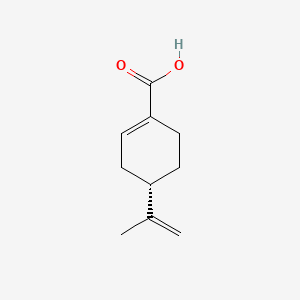


![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)
